
(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the compound’s role or function in biological or chemical systems .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis process includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, functional groups, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various experimental techniques .科学的研究の応用
Carboxylic Acid Derivatives in Biocatalysis
One study discusses the impact of carboxylic acids, including their flexibility and usage as precursors for various industrial chemicals. Carboxylic acids can be produced fermentatively using engineered microbes, but they can inhibit these microbes at certain concentrations. Understanding the inhibition mechanisms can aid in engineering more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental and Analytical Studies
Another study reviews the environmental concentrations of engineered nanomaterials, including methods for modeling and analytical studies. While not directly related to carboxylic acids, this research highlights the importance of environmental monitoring and the development of analytical methods, which could be applicable to carboxylic acid derivatives (Gottschalk, Sun, & Nowack, 2013).
Pharmaceutical Applications
Research on dimethyl fumarate, a fumaric acid ester, explores its complex pharmacokinetics, pharmacodynamics, and clinical applications. This compound has been used for treating multiple sclerosis and psoriasis due to its immune-modulating properties. Insights into the action mechanisms of such esters can inform the development of new therapeutic agents and applications for carboxylic acid derivatives (Paolinelli Matteo et al., 2022).
Antioxidant Activity Analysis
A review on analytical methods for determining antioxidant activity discusses the importance of antioxidants in food, medicine, and pharmacy. Various tests, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, ABTS, and DPPH, are used to assess antioxidant activity. These methods, based on chemical reactions and spectrophotometry, can be applied to study the antioxidant properties of carboxylic acid derivatives (Munteanu & Apetrei, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "acetylene", "sodium hydroxide", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium hydroxide", "sodium carbonate", "6,6-dimethylhept-2-en-4-yn-1-ol" ], "Reaction": [ "Step 1: Conversion of 2-methyl-3-buten-2-ol to 2-methyl-3-buten-2-al using sulfuric acid", "Step 2: Addition of acetylene to 2-methyl-3-buten-2-al in the presence of sodium hydroxide to form 6,6-dimethylhept-2-en-4-yn-1-ol", "Step 3: Oxidation of 6,6-dimethylhept-2-en-4-yn-1-ol using potassium permanganate to form 6,6-dimethylhept-2-en-4-ynoic acid", "Step 4: Reduction of 6,6-dimethylhept-2-en-4-ynoic acid using sodium bisulfite in the presence of sodium hydroxide to form the desired (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid", "Step 5: Neutralization of the reaction mixture using sodium carbonate" ] } | |
CAS番号 |
54599-50-7 |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
6,6-dimethylhept-2-en-4-ynoic acid |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11) |
InChIキー |
LLBLLOJABCZYKK-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)C#C/C=C/C(=O)O |
SMILES |
CC(C)(C)C#CC=CC(=O)O |
正規SMILES |
CC(C)(C)C#CC=CC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B3144096.png)
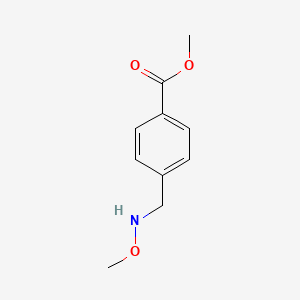
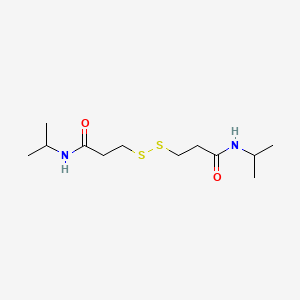
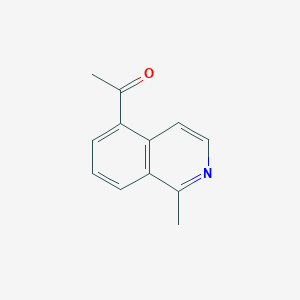
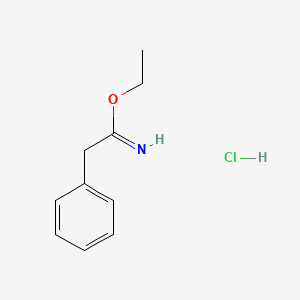
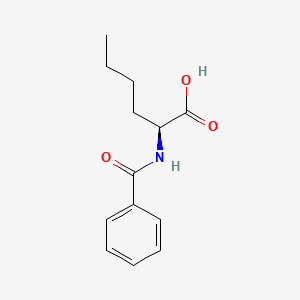
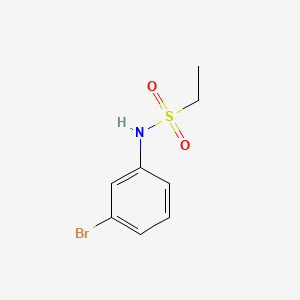
![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)
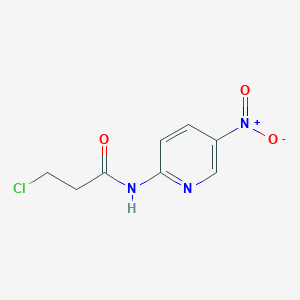


![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)
![9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3144185.png)
